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molecular formula C10H13NO2 B8804530 Ethyl 2-(3-methylpyridin-2-YL)acetate

Ethyl 2-(3-methylpyridin-2-YL)acetate

Cat. No. B8804530
M. Wt: 179.22 g/mol
InChI Key: XNYIYVMPRJBSMY-UHFFFAOYSA-N
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Patent
US08598176B2

Procedure details

To a mixture of 10.72 g of 2,3-lutidine and 150 ml of tetrahydrofuran was added 63 ml of n-butyllithium (1.6 mol/L hexane solution) at room temperature. Into the mixture, a mixture of 11.81 g of diethyl carbonate and 50 ml of anhydrous tetrahydrofuran was added dropwise at −70° C. The mixture was heated up to room temperature. The reaction mixture was added to ice-cooled ammonium chloride aqueous solution, and extracted with tert-butyl methyl ether. The organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, then, concentrated under reduced pressure. 16.16 g of the resultant residue was subjected to silica gel column chromatography, to obtain 6.31 g of ethyl (3-methyl-2-pyridyl)acetate.
Quantity
10.72 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
63 mL
Type
reactant
Reaction Step Two
Quantity
11.81 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH3:7])[C:2]=1[CH3:8].C([Li])CCC.[C:14](=O)([O:18]CC)[O:15][CH2:16][CH3:17].[Cl-].[NH4+]>O1CCCC1>[CH3:7][C:3]1[C:2]([CH2:8][C:14]([O:15][CH2:16][CH3:17])=[O:18])=[N:1][CH:6]=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10.72 g
Type
reactant
Smiles
N1=C(C(=CC=C1)C)C
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
63 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
11.81 g
Type
reactant
Smiles
C(OCC)(OCC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise at −70° C
ADDITION
Type
ADDITION
Details
The reaction mixture was added to ice-
EXTRACTION
Type
EXTRACTION
Details
extracted with tert-butyl methyl ether
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=CC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.31 g
YIELD: CALCULATEDPERCENTYIELD 35.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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